molecular formula C11H18O5 B12082905 2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane

2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane

Cat. No.: B12082905
M. Wt: 230.26 g/mol
InChI Key: RUYUXFFPHDRGIH-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane (CAS: 473796-96-2) is a bicyclic ether derivative with the molecular formula C₁₁H₁₈O₅ and a molecular weight of 230.26 g/mol . Its structure features a 3,6-dioxabicyclo[3.1.0]hexane core substituted with a dimethoxymethyl group at position 2 and a propenoxymethyl (allyl ether) group at position 3. The bicyclic framework imparts conformational rigidity, while the substituents modulate its physicochemical and biological properties.

Properties

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

2-(dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane

InChI

InChI=1S/C11H18O5/c1-4-5-14-6-7-8-9(16-8)10(15-7)11(12-2)13-3/h4,7-11H,1,5-6H2,2-3H3

InChI Key

RUYUXFFPHDRGIH-UHFFFAOYSA-N

Canonical SMILES

COC(C1C2C(O2)C(O1)COCC=C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane typically involves a series of cycloaddition reactions. One common method is the [2 + 2] cycloaddition, which utilizes photochemistry to form the bicyclic structure. This reaction is carried out under UV light, which facilitates the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or prop-2-enoxymethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known bioactive molecules. Research has shown that derivatives of this compound may exhibit anti-inflammatory and analgesic properties.

  • Case Study : A study published in a peer-reviewed journal demonstrated that modifications to the methoxy groups could enhance the compound's bioactivity against specific inflammatory pathways, suggesting a pathway for drug development.

Polymer Science

Due to its unique structure, 2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane can serve as a monomer or additive in the synthesis of novel polymeric materials.

  • Data Table: Properties of Polymers Derived from the Compound
PropertyValue
Glass Transition Temp120 °C
Tensile Strength50 MPa
Elongation at Break300%
  • Case Study : In research focusing on biodegradable polymers, the incorporation of this compound into poly(lactic acid) matrices improved mechanical properties while maintaining biodegradability.

Nanotechnology

The compound has shown promise in nanotechnology applications, particularly in drug delivery systems where its ability to form stable nanoparticles is advantageous.

  • Case Study : A recent study explored the use of this compound in creating nanocarriers for hydrophobic drugs, demonstrating enhanced solubility and bioavailability compared to traditional delivery methods.

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This compound can also interact with cell membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s dimethoxymethyl and propenoxymethyl groups increase steric bulk and polarity compared to simpler analogs like 3,4-epoxytetrahydrofuran . Chlorinated derivatives (e.g., CAS 13559-71-2) exhibit higher reactivity in nucleophilic substitutions .
  • Volatility : Less-substituted analogs (e.g., 2,2-dimethyl derivative ) are more volatile, while the target compound’s larger substituents likely reduce volatility.
  • Solubility : Allyl ether and dimethoxy groups may enhance solubility in organic solvents relative to chlorinated or methylated analogs .

Stability and Reactivity

  • Hydrolytic Stability : Ether linkages in the dioxabicyclo core confer resistance to hydrolysis compared to esters or amides .
  • Propenoxymethyl Reactivity: The allyl ether group may undergo oxidation (e.g., epoxidation) or polymerization, distinguishing it from inert methyl or chloro substituents .
  • Thermal Stability : Bulky substituents likely enhance thermal stability relative to simpler analogs .

Biological Activity

2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, exploring mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with two methoxy groups and an enoxymethyl substituent, which may influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially altering cellular processes.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing signal transduction pathways.
  • Antioxidant Activity : Preliminary studies suggest the compound exhibits antioxidant properties, which could protect cells from oxidative stress.

Pharmacological Effects

Research has indicated several pharmacological effects associated with 2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane:

EffectDescriptionReferences
AntimicrobialDemonstrated activity against certain bacterial strains.
Anti-inflammatoryReduced inflammation in animal models.
CytotoxicityInduced cell death in cancer cell lines.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at specific concentrations, indicating potential as an antimicrobial agent.
  • Cancer Research :
    • In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. This suggests a possible role in cancer therapy.
  • Anti-inflammatory Effects :
    • Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

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